

4-Heptyloxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Heptyloxyphenylboronic acid**

Cat. No.: **B158212**

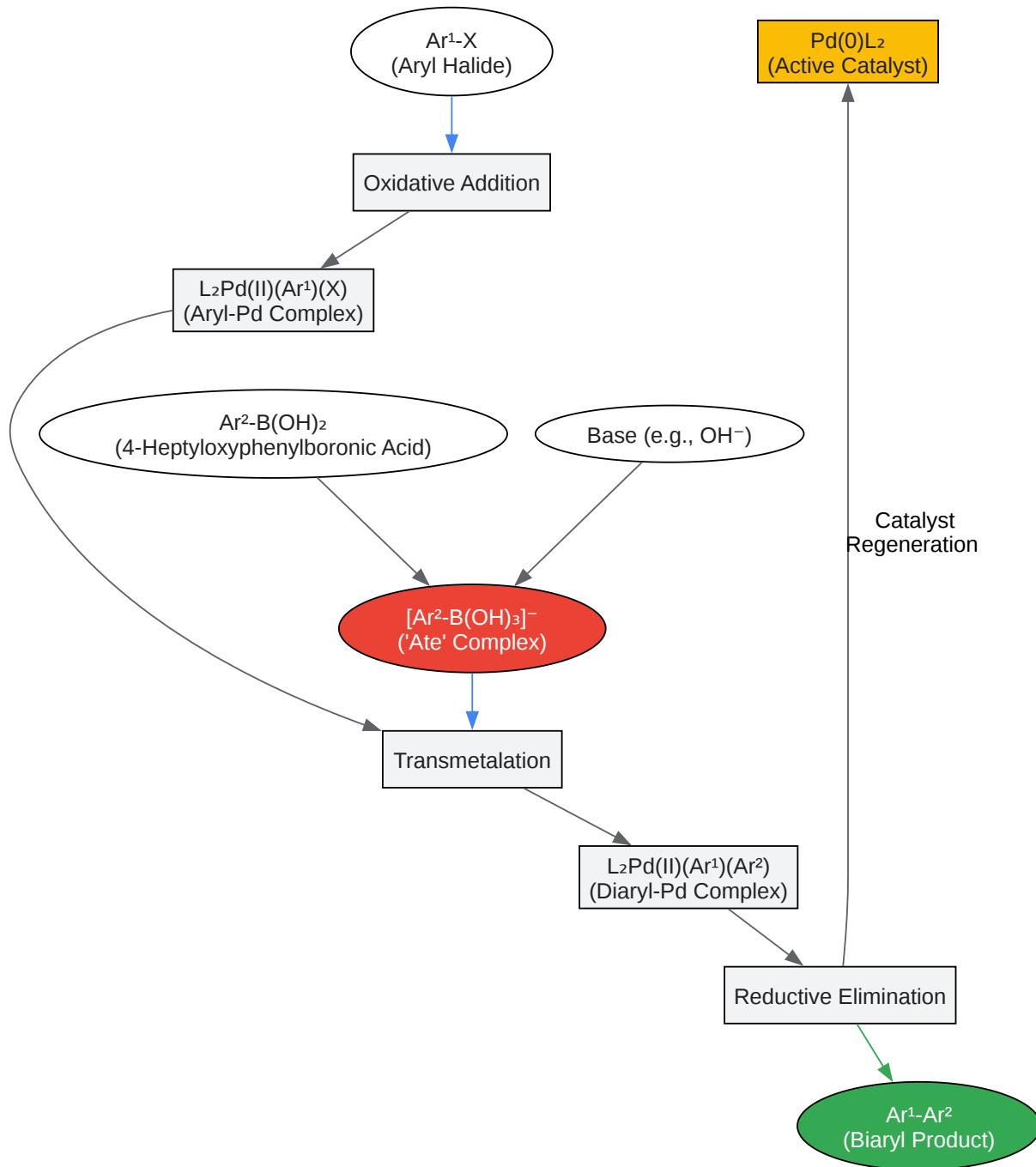
[Get Quote](#)

An In-Depth Technical Guide to **4-Heptyloxyphenylboronic Acid**: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among this versatile class of reagents, **4-Heptyloxyphenylboronic acid** has emerged as a compound of significant interest. Characterized by a phenylboronic acid moiety functionalized with a C7 alkyl ether at the para-position, it offers a unique combination of reactivity and tailored physical properties. The long heptyloxy chain imparts increased solubility in organic solvents, a feature that enhances its utility in homogeneous reaction conditions and facilitates its application in the synthesis of lipophilic molecules.^{[1][2]} This guide provides a comprehensive technical overview of **4-Heptyloxyphenylboronic acid**, detailing its structural and physicochemical properties, core reactivity, stability considerations, and key applications for researchers in organic synthesis, drug discovery, and materials science.

Part 1: Physicochemical and Structural Properties


The utility of **4-Heptyloxyphenylboronic acid** in various applications is a direct consequence of its distinct chemical and physical characteristics. These properties are summarized below.

Property	Value	Reference(s)
CAS Number	136370-19-9	
Molecular Formula	C ₁₃ H ₂₁ BO ₃	[2]
Molecular Weight	236.12 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Boiling Point	381.9 ± 44.0 °C (Predicted)	N/A
Density	1.03 ± 0.1 g/cm ³ (Predicted)	N/A
Storage Conditions	Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon)	

Structural and Electronic Profile

Like other arylboronic acids, the core of **4-Heptyloxyphenylboronic acid** features a boron atom that is sp²-hybridized, resulting in a trigonal planar geometry around the boron center. This configuration leaves a vacant p-orbital on the boron atom, making it a mild Lewis acid. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. The para-substituted heptyloxy group is a key feature, acting as an electron-donating group through resonance. This electronic contribution can influence the reactivity of the C-B bond and the aromatic ring. Furthermore, under basic conditions typical for cross-coupling reactions, the boronic acid can coordinate with a hydroxide ion to form a more nucleophilic tetrahedral boronate species, which is crucial for efficient transmetalation.

A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. Consequently, commercial samples of **4-Heptyloxyphenylboronic acid** may exist as a mixture of the free acid and its corresponding boroxine.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability Considerations

While generally stable for benchtop use, arylboronic acids are susceptible to degradation under certain conditions. [1]* **Protodeboronation:** This is the acid- or base-mediated cleavage of the C-B bond, replacing it with a C-H bond. This side-reaction can reduce yields, especially in reactions requiring prolonged heating or harsh pH conditions. Electron-donating groups, such as the heptyloxy group, can sometimes increase the rate of electrophilic protodeboronation.

[3]* **Oxidative Deboration:** In the presence of certain oxidants or reactive oxygen species, the C-B bond can be cleaved to form a phenol. This pathway is particularly relevant in biological systems but can also occur under aerobic reaction conditions at high temperatures. [4] To mitigate these issues, boronic acids should be stored in a dry, inert environment. For sensitive substrates or challenging couplings, conversion to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction can be a beneficial strategy, as these esters are often more robust and can be purified via silica gel chromatography. [1][5]

Part 3: Applications in Research and Development

The unique properties of **4-Heptyloxyphenylboronic acid** make it a valuable building block in several advanced fields.

- **Drug Discovery and Medicinal Chemistry:** It serves as a key intermediate for synthesizing complex organic molecules with potential therapeutic value. [2] The lipophilic heptyloxy tail can be strategically incorporated to enhance properties like cell membrane permeability, protein binding, or to tune the overall pharmacokinetic profile of a drug candidate. The broader class of boronic acids has been successfully used to develop potent enzyme inhibitors.
- **Materials Science:** The rigid-rod-like structure of molecules derived from **4-heptyloxyphenylboronic acid** makes it a suitable component for liquid crystals and other functional materials. Its use in the synthesis of conjugated oligomers and polymers is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where tuning electronic properties and morphology is critical. [2]* **Sensor Development:** The ability of the boronic acid moiety to form reversible covalent bonds with diols can be exploited. While the lipophilic nature of this specific boronic acid makes it less ideal for aqueous glucose sensing, it can be incorporated into sensors designed for use in organic media or at interfaces. [2]

Part 4: Experimental Protocols and Safety

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with **4-Heptyloxyphenylboronic acid**.

Step-by-Step Methodology:

- **Reaction Setup:** To an oven-dried Schlenk flask, add **4-Heptyloxyphenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the $Pd(0)$ catalyst is oxygen-sensitive.
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (1-5 mol%), to the flask under a positive pressure of inert gas.
- **Reaction:** Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

Hazard Class	Statement	Precautionary Code(s)
Skin Irritation	Causes skin irritation	P264, P280
Eye Irritation	Causes serious eye irritation	P280, P305+P351+P338

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. * First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention if irritation persists.

Conclusion

4-Heptyloxyphenylboronic acid is more than just another synthetic reagent; it is a strategically designed building block that offers both the reliable reactivity of the arylboronic acid functional group and the advantageous physical properties conferred by its heptyloxy substituent. Its enhanced solubility and utility in the robust Suzuki-Miyaura coupling reaction have cemented its role in the efficient synthesis of complex molecular architectures. For researchers and drug development professionals, this compound provides a reliable pathway to novel pharmaceuticals, advanced materials, and sophisticated chemical sensors, making it a valuable asset in the modern chemist's toolbox.

References

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: <https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328>]
- Cammidge, A. N., & Creton, I. (2003). Stability of Phenylboronic Acids. *Journal of Organic Chemistry*, 68(16), 6375–6382.
- Kuivila, H. G., & Williams, D. C. (1964). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. *Journal of the American Chemical Society*, 86(15),

3146–3150.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [URL: <https://pubs.acs.org/doi/abs/10.1021/cr00039a007>]
- PubChem. (n.d.). **4-Heptyloxyphenylboronic Acid**. National Center for Biotechnology Information.
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. *Organic Letters*, 24(19), 3510–3514. [URL: <https://pubs.acs.org/doi/10.1021/acs.orglett.2c01174>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- To cite this document: BenchChem. [4-Heptyloxyphenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158212#4-heptyloxyphenylboronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com